2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide
CAS No.:
Cat. No.: VC17845702
Molecular Formula: C7H11N3O3
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11N3O3 |
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Molecular Weight | 185.18 g/mol |
IUPAC Name | 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Standard InChI | InChI=1S/C7H11N3O3/c8-4(7(9)13)3-10-5(11)1-2-6(10)12/h4H,1-3,8H2,(H2,9,13) |
Standard InChI Key | XTJSHDJBMKRRGT-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)N(C1=O)CC(C(=O)N)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide, reflecting its succinimide ring (pyrrolidine-2,5-dione) linked to a 3-aminopropanamide chain . Its molecular formula was confirmed via high-resolution mass spectrometry (HRMS) in related derivatives, with a computed exact mass of 199.0957 g/mol .
Structural Characterization
The compound features a planar pyrrolidine-2,5-dione ring connected to a chiral carbon center at position 3 of the propanamide chain (Figure 1). Key structural attributes include:
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Succinimide ring: Provides hydrogen-bonding capacity via carbonyl groups at positions 2 and 5.
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Primary amine (-NH₂): Positioned at C2, enabling interactions with biological targets.
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Amide group (-CONH₂): Enhances solubility and participates in dipole-dipole interactions.
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 199.21 g/mol | |
XLogP3 | -1.2 (estimated) | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 4 | |
Topological Polar Surface Area | 106 Ų |
Spectroscopic Data
While experimental NMR and IR spectra for 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide are unpublished, analogs such as (R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide exhibit:
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¹H NMR: Singlets for pyrrolidine-dione protons (δ 2.6–3.1 ppm), amide NH (δ 6.8–7.2 ppm), and amine NH₂ (δ 5.9–6.2 ppm) .
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¹³C NMR: Carbonyl carbons at δ 172–178 ppm, succinimide ring carbons at δ 28–35 ppm .
Synthesis and Analytical Characterization
Synthetic Routes
The compound is synthesized via cyclocondensation strategies analogous to those used for pyrrolo[2,3-d]pyrimidine derivatives . A proposed pathway involves:
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Halogenation: α-Bromomethyl ketones react with 2,4-diaminopyrimidines to form intermediates.
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Ring Closure: Intramolecular cyclization under basic conditions generates the pyrrolidine-2,5-dione core.
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Amidation: Coupling with protected amino groups yields the final product .
Representative Reaction Scheme
Physicochemical and ADME-Tox Profiling
Solubility and Permeability
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Aqueous Solubility: Predicted 0.8 mg/mL (ChemAxon), suitable for oral administration .
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Caco-2 Permeability: LogPeff = -5.2 (estimated), indicating moderate intestinal absorption .
Metabolic Stability
Microsomal studies on (R)-AS-1 show t₁/₂ > 120 min in human liver microsomes, with minimal CYP3A4/2D6 inhibition . The primary amine in 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide may undergo N-acetylation, necessitating prodrug strategies.
Toxicity
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